molecular formula C6H9FN4O B2586247 1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide CAS No. 1865667-13-5

1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

Cat. No.: B2586247
CAS No.: 1865667-13-5
M. Wt: 172.163
InChI Key: FIAJQOUAFRPSDX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a hydroxy group, and a carboximidamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluoroethylating agent, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent like hydrogen peroxide or a hydroxylating reagent such as N-hydroxyphthalimide.

    Formation of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the pyrazole derivative with an appropriate amidine reagent, such as formamidine acetate, under mild conditions.

Industrial Production Methods

Industrial production of 1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study the role of pyrazole derivatives in biological systems and their interactions with enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, while the carboximidamide group can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoroethyl)-1H-pyrazole-4-carboximidamide: Lacks the hydroxy group, which may affect its biological activity and solubility.

    1-(2-chloroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide: The chloroethyl group may have different reactivity and biological properties compared to the fluoroethyl group.

    1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-3-carboximidamide: The position of the carboximidamide group on the pyrazole ring can influence the compound’s reactivity and biological activity.

Uniqueness

1-(2-fluoroethyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its lipophilicity, while the hydroxy and carboximidamide groups provide opportunities for hydrogen bonding and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAJQOUAFRPSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1CCF)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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